molecular formula C22H19F2NO5S B12706214 Pxk56F7P6Y CAS No. 871687-93-3

Pxk56F7P6Y

Cat. No.: B12706214
CAS No.: 871687-93-3
M. Wt: 447.5 g/mol
InChI Key: QXOLAHSKFJJIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pxk56F7P6Y involves several steps. One of the primary methods includes the reaction of 2-(4-(3,4-difluorophenoxy)phenyl)ethylamine with 5-(sulfonyl)-2-methylbenzoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pxk56F7P6Y undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Pxk56F7P6Y has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pxk56F7P6Y involves its interaction with specific molecular targets. It acts as an agonist for peroxisome proliferator-activated receptor alpha and a substrate for cytochrome P450 3A4 metabolic enzyme . These interactions influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific molecular interactions and the unique combination of functional groups that confer its distinct chemical properties. Its achiral nature and specific binding affinities make it a valuable compound for targeted research applications .

Properties

CAS No.

871687-93-3

Molecular Formula

C22H19F2NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

5-[2-[4-(3,4-difluorophenoxy)phenyl]ethylsulfamoyl]-2-methylbenzoic acid

InChI

InChI=1S/C22H19F2NO5S/c1-14-2-8-18(13-19(14)22(26)27)31(28,29)25-11-10-15-3-5-16(6-4-15)30-17-7-9-20(23)21(24)12-17/h2-9,12-13,25H,10-11H2,1H3,(H,26,27)

InChI Key

QXOLAHSKFJJIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC3=CC(=C(C=C3)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.